

Strategic Structural Analysis & Application Guide: 6-Methoxyisoquinolin-7-ylboronic Acid

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Compound of Interest

Compound Name: (6-Methoxyisoquinolin-7-yl)boronic acid
Cat. No.: B13911680

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Executive Summary

Compound: 6-Methoxyisoquinolin-7-ylboronic acid (CAS: 1092790-21-0) Class: Heterocyclic Arylboronic Acid Primary Application: Suzuki-Miyaura Cross-Coupling, Medicinal Chemistry (Kinase Inhibitors, SERCA2a Activators).

This guide provides a technical roadmap for the structural analysis and application of 6-methoxyisoquinolin-7-ylboronic acid. Unlike simple phenylboronic acids, this compound features a basic isoquinoline nitrogen and an electron-donating methoxy group, creating a complex electronic environment that influences crystal packing, solubility, and shelf-stability. This document compares the free boronic acid against its ester and salt alternatives, offering protocols for crystallization and handling to maximize experimental success.

Part 1: Structural Characterization & Predicted Packing

Objective: Define the solid-state architecture to predict stability and solubility.

Crystal Habits and Geometry

Based on structural homologs (e.g., isoquinolin-7-ylboronic acid, phenylboronic acid), 6-methoxyisoquinolin-7-ylboronic acid is expected to crystallize in a monoclinic or orthorhombic system (commonly space group

or

).

- Molecular Conformation: The boronic acid moiety

typically adopts a syn-anti conformation to maximize planarity with the aromatic ring, facilitating

-stacking.

- Zwitterionic Potential: The basic nitrogen (N2) of the isoquinoline ring can act as a proton acceptor. In the presence of water or protic solvents, a zwitterionic species (NH

...B(OH)

) may form, significantly altering solubility profiles compared to the neutral form.

Hydrogen Bonding Networks

The performance of this building block is dictated by its intermolecular H-bonding. Two primary motifs are expected:

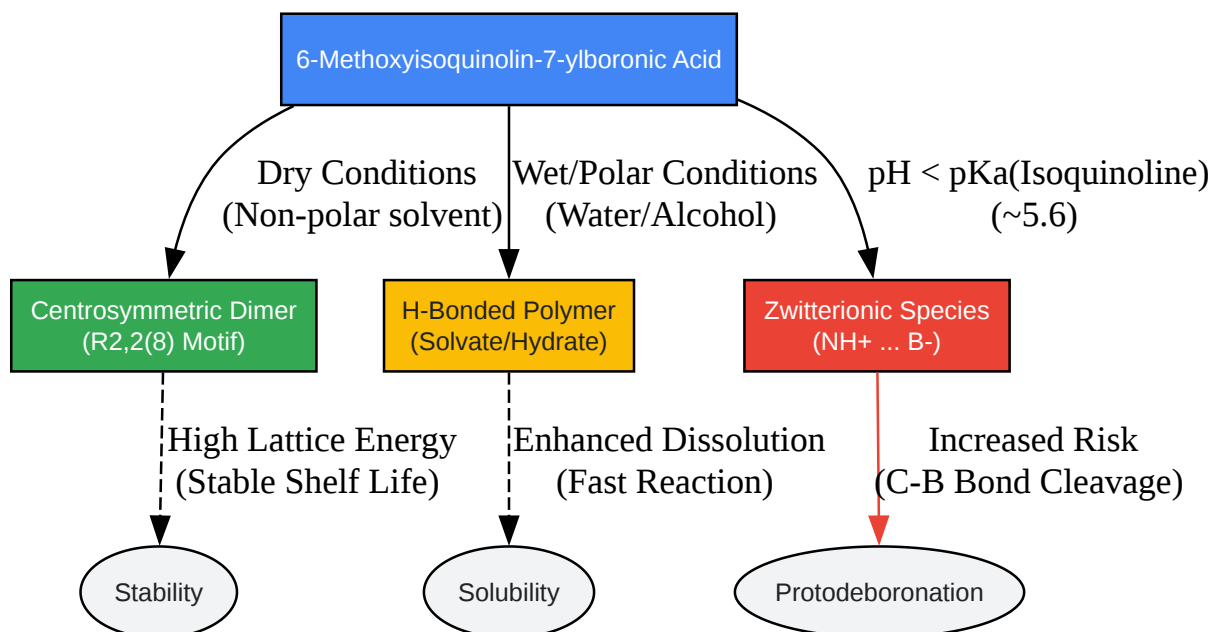
- Centrosymmetric Dimers: The classical

motif where two boronic acid units form a cyclic dimer via O-H...O bonds.^[1]

- Lateral Chaining: The isoquinoline nitrogen and the 6-methoxy oxygen act as additional acceptors, potentially disrupting the dimer to form infinite 1D chains or 2D sheets, often mediated by lattice water molecules.

Visualization of Structural Interactions

The following diagram illustrates the competing interaction pathways that dictate the solid-state stability of this compound.



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Caption: Interaction map showing how solvent conditions and pH dictate the solid-state form (Dimer vs. Polymer) and subsequent stability risks.

Part 2: Comparative Performance Analysis

Objective: Objectively compare the Free Acid against its common derivatives (Pinacol Ester and Trifluoroborate Salt).

The choice of the free acid form (CAS 1092790-21-0) versus its alternatives depends on the specific reaction conditions.

Feature	Free Acid (Product)	Pinacol Ester (Alternative A)	Trifluoroborate Salt (Alternative B)
Formula			
Atom Economy	High (High mass efficiency)	Low (Loss of heavy pinacol group)	Moderate
Crystallinity	Moderate (Often forms hydrates)	High (Easy to purify/crystallize)	High (Ionic lattice)
Solubility	Polar organics (DMSO, MeOH)	Non-polar organics (DCM, Toluene)	Water, Acetone, MeCN
Stability	Moderate (Prone to dehydration/trimerization)	High (Resistant to hydrolysis)	Very High (Air/Moisture stable)
Reactivity	High (Direct transmetalation)	Moderate (Requires hydrolysis in situ)	Low (Requires hydrolysis)
Cost	Low	High (Added step/reagent)	Moderate

Verdict:

- Use Free Acid for large-scale manufacturing where atom economy and cost are critical, provided the reaction conditions are mild (neutral pH).
- Use Pinacol Ester for early-stage discovery (SAR) where purification ease and shelf-stability outweigh cost.
- Use Trifluoroborate if the compound must be stored for long periods or used in aqueous biphasic systems.

Part 3: Experimental Protocols

Objective: Validated methods for crystallization and structure solution.

Crystallization Protocol (Slow Evaporation)

To obtain X-ray quality crystals of 6-methoxyisoquinolin-7-ylboronic acid:

- Solvent Selection: Prepare a saturated solution in Acetone/Water (9:1) or Methanol/Acetonitrile (1:1). The presence of water/methanol aids in H-bond networking.
- Dissolution: Dissolve 20 mg of the compound in 1 mL of solvent mixture. Mild heating (40°C) may be required. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
- Growth: Place the vial in a vibration-free environment at room temperature. Cover with parafilm and poke 2-3 small holes to control evaporation rate.
- Observation: Crystals (needles or plates) should appear within 3-7 days.
 - Troubleshooting: If oiling occurs, switch to a vapor diffusion method using THF (solvent) and Pentane (antisolvent).

Structure Solution Workflow

Once a crystal is mounted, follow this computational pathway:

- Data Collection: Collect at 100 K to minimize thermal motion of the methoxy group and boronic acid hydroxyls.
- Space Group Determination: Use XPREP (Bruker) or POINTLESS (CCP4). Expect monoclinic.
- Phasing: Use SHELXT (Intrinsic Phasing). The heavy atoms (O, N, C) will be resolved easily. Boron is electron-deficient and may be harder to locate initially; look for trigonal planar density near C7.
- Refinement: Use SHELXL (Least Squares).
 - Restraints: If the methoxy group shows disorder, apply SIMU or ISOR restraints.
 - Hydrogen Atoms: Locate hydroxyl protons from the difference Fourier map () to confirm H-bonding networks. Constrain others with riding models.

Part 4: Stability & Handling (Protodeboronation)

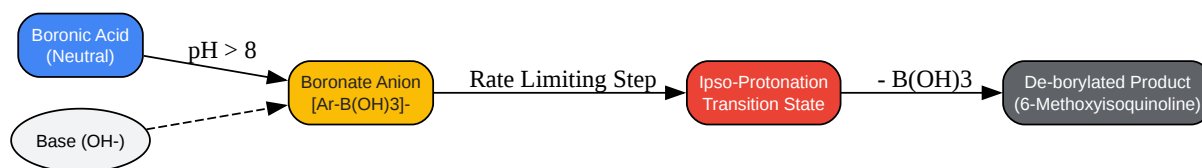
Objective: Mitigate the primary degradation pathway.

Isoquinoline boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), catalyzed by the basic nitrogen and the electron-rich nature of the ring.

Mechanism of Degradation

The reaction proceeds via an ipso-protonation mechanism, accelerated by:

- High pH: Formation of the boronate anion ().
- Metal Catalysis: Pd(II) or Cu(II) can accelerate C-B cleavage if transmetalation is slow.



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Caption: Pathway of base-catalyzed protodeboronation. Maintaining pH < 9 and using anhydrous bases (e.g., K₃PO₄) can mitigate this.

Handling Recommendations

- Storage: Store at -20°C under Argon.
- Reaction Buffer: Use anhydrous bases (e.g.,
,
) rather than aqueous
to minimize the concentration of catalytic hydroxide ions.

- Additives: Addition of catalytic CuCl (copper(I) chloride) is not recommended as it promotes protodeboronation in electron-rich systems.

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